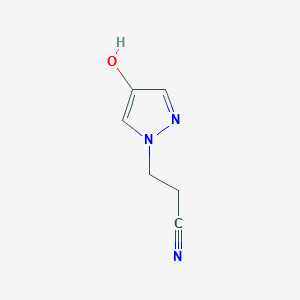
3-(4-hydroxy-1H-pyrazol-1-yl)propanenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-hydroxy-1H-pyrazol-1-yl)propanenitrile is a chemical compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This particular compound features a hydroxy group at the 4-position of the pyrazole ring and a propanenitrile group at the 3-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-hydroxy-1H-pyrazol-1-yl)propanenitrile typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-hydroxy-1H-pyrazole with acrylonitrile under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic addition of the pyrazole to the acrylonitrile, followed by cyclization to form the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-(4-hydroxy-1H-pyrazol-1-yl)propanenitrile can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride can reduce the nitrile group.
Substitution: Nucleophiles such as alkoxides or amines can react with the hydroxy group under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of 3-(4-oxo-1H-pyrazol-1-yl)propanenitrile.
Reduction: Formation of 3-(4-hydroxy-1H-pyrazol-1-yl)propanamine.
Substitution: Formation of various substituted pyrazole derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3-(4-hydroxy-1H-pyrazol-1-yl)propanenitrile has several scientific research applications:
Mécanisme D'action
The mechanism of action of 3-(4-hydroxy-1H-pyrazol-1-yl)propanenitrile depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The hydroxy group and nitrile group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(5-hydroxy-3-phenyl-1H-pyrazol-1-yl)propanenitrile
- 3-(1H-pyrazol-1-yl)propanoic acid hydrochloride
Uniqueness
3-(4-hydroxy-1H-pyrazol-1-yl)propanenitrile is unique due to the presence of both a hydroxy group and a nitrile group on the pyrazole ring. This combination of functional groups allows for diverse chemical reactivity and potential applications in various fields. The hydroxy group enhances its solubility and potential for hydrogen bonding, while the nitrile group provides a site for further functionalization.
Propriétés
Formule moléculaire |
C6H7N3O |
|---|---|
Poids moléculaire |
137.14 g/mol |
Nom IUPAC |
3-(4-hydroxypyrazol-1-yl)propanenitrile |
InChI |
InChI=1S/C6H7N3O/c7-2-1-3-9-5-6(10)4-8-9/h4-5,10H,1,3H2 |
Clé InChI |
PTECXAMKMCYRCY-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=NN1CCC#N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


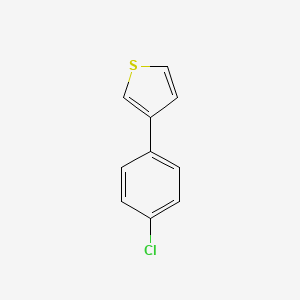
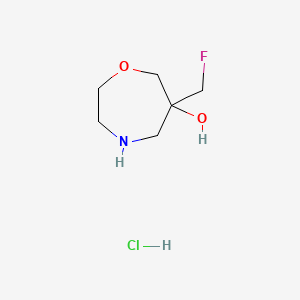
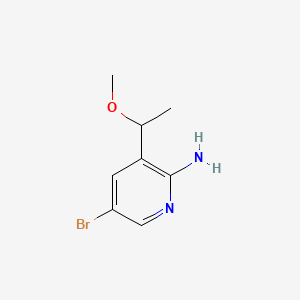


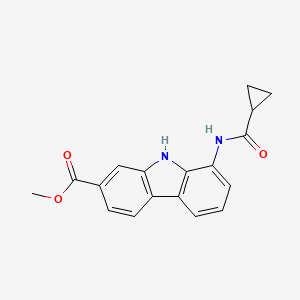
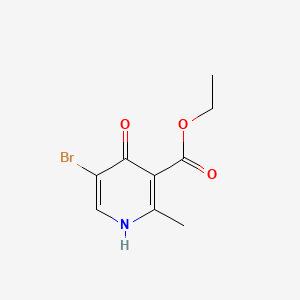
![(9aR)-2-Benzyl-1,3,4,6,7,8,9,9a-octahydropyrazino[1,2-a]pyrazine](/img/structure/B13917419.png)
![6-chloro-1,4-dimethyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B13917422.png)

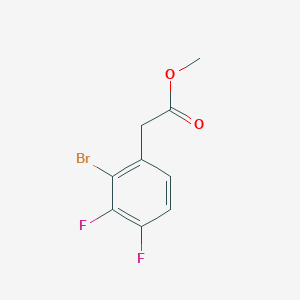
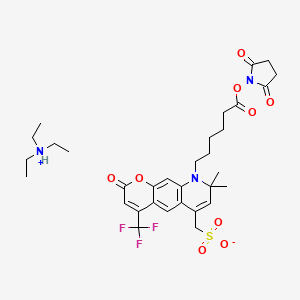
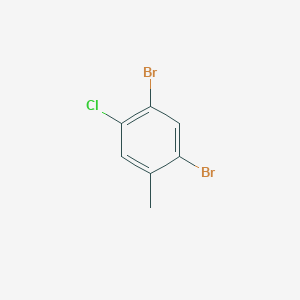
![3-[Benzyl(methyl)amino]oxetane-3-carboxylic acid](/img/structure/B13917460.png)
